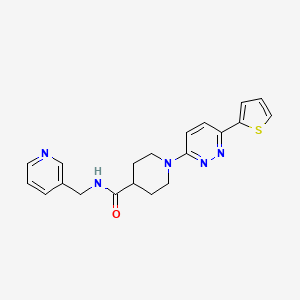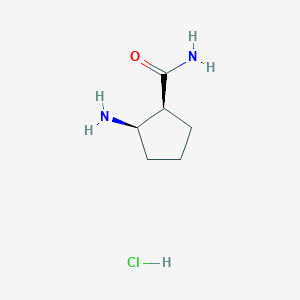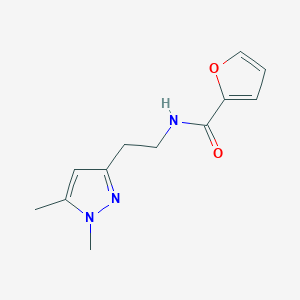![molecular formula C8H12N2O B2358660 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-on CAS No. 759442-73-4](/img/structure/B2358660.png)
2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one has found applications in several scientific domains:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary target of 2-Methyl-1,3-diazaspiro[4It is structurally similar to 2-butyl-1,3-diazaspiro[44]non-1-en-4-one , which is known to be an intermediate in the synthesis of Irbesartan , a drug used for treating hypertension. Therefore, it’s plausible that 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one might also interact with similar targets.
Mode of Action
The exact mode of action of 2-Methyl-1,3-diazaspiro[4Given its structural similarity to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one , it may share a similar mode of action
Biochemical Pathways
The specific biochemical pathways affected by 2-Methyl-1,3-diazaspiro[4As an analog of a known intermediate in the synthesis of Irbesartan , it might be involved in similar biochemical pathways.
Result of Action
The molecular and cellular effects of 2-Methyl-1,3-diazaspiro[4Given its structural similarity to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one , it might exhibit similar effects. More research is needed to confirm this.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the cyclization of 2-methyl-1,3-diaminopropane with cyclobutanone in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of 2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: An intermediate in the synthesis of irbesartan, an antihypertensive drug.
2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride: A derivative with enhanced solubility and stability.
Uniqueness
2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one is unique due to its spirocyclic framework, which imparts distinct reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-methyl-1,3-diazaspiro[4.4]non-1-en-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-9-7(11)8(10-6)4-2-3-5-8/h2-5H2,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPOIGMABNTJKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(CCCC2)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B2358579.png)
![7-fluoro-2-methyl-3-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2358581.png)

![N-(2-methoxyethyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2358587.png)







![Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B2358597.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2358598.png)

